molecular formula C14H20O5 B5117111 methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate CAS No. 66421-41-8

methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Cat. No. B5117111
CAS RN: 66421-41-8
M. Wt: 268.30 g/mol
InChI Key: RIYBRKZTWIDBPE-UHFFFAOYSA-N
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Description

Methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl Meldrum's acid, is an important organic compound in the field of chemistry. It is a cyclic diketone that is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid is not yet fully understood. However, it is believed to act as a nucleophile in organic reactions, forming a cyclic intermediate that can undergo further reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.

Advantages and Limitations for Lab Experiments

Methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid is a useful building block in organic synthesis due to its stability and ease of handling. It is also relatively inexpensive and readily available. However, it has limited solubility in water and may require the use of organic solvents in some reactions.

Future Directions

There are several future directions for the research and application of methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid. One potential area of research is the development of new synthetic methods that utilize methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid as a building block. Another area of research is the exploration of its potential as a chiral ligand for asymmetric catalysis. Additionally, there is potential for the development of new materials and pharmaceuticals based on methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid.
Conclusion:
In conclusion, methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid is an important organic compound that has a wide range of applications in scientific research. Its stability, ease of handling, and low toxicity make it a useful building block in organic synthesis. While there is limited research on its biochemical and physiological effects, it is not considered to be harmful to humans or the environment. There are several future directions for the research and application of methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid, including the development of new synthetic methods, exploration of its potential as a chiral ligand, and the development of new materials and pharmaceuticals.

Synthesis Methods

Methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid can be synthesized through a variety of methods. One common method involves the reaction of ethyl acetoacetate with dimethyl carbonate in the presence of a base catalyst to yield methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid. Another method involves the reaction of ethyl acetoacetate with formaldehyde and a base catalyst to produce methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid.

Scientific Research Applications

Methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. methyl 5-butyryl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Meldrum's acid has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-5-6-8(15)10-9(16)7-14(2,3)11(12(10)17)13(18)19-4/h10-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYBRKZTWIDBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385414
Record name methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66421-41-8
Record name methyl 5-butanoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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